molecular formula C13H10N2O B8316662 6-(2-Methoxyphenyl)nicotinonitrile

6-(2-Methoxyphenyl)nicotinonitrile

Cat. No. B8316662
M. Wt: 210.23 g/mol
InChI Key: KEQBASFDBGDJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenyl)nicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyphenyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyphenyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-Methoxyphenyl)nicotinonitrile

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-(2-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14)9-15-12/h2-7,9H,1H3

InChI Key

KEQBASFDBGDJLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 6-bromonicotinonitrile (1.81 g, 10 mmol) described in the Journal of Organic Chemistry 2001, 66, 1500-1502, 2-methoxyphenylboronic acid (1.22 g, 10 mmol), Pd(PPh3)4 (5% mol), K2CO3 (5 g) in DMF/water (3/1) is stirred at 50° C. for 12 hours. The reaction mixture is then pored on water (150 mL). The aqueous phase is extracted with ethyl acetate (3×100 mL). The combined organic layers are washed with water (3×200 mL). The organic phase is dried over magnesium sulfate and evaporated under vacuum to afford the title compound.
Quantity
1.81 g
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reactant
Reaction Step One
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1.22 g
Type
reactant
Reaction Step Two
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Quantity
5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Five

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